

# Application Notes: MOF-808 for Gas Storage and Separation

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## Compound of Interest

Compound Name: M-808

Cat. No.: B12424041

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## Introduction

Metal-Organic Framework (MOF) 808 is a highly porous and exceptionally stable zirconium-based MOF.[1] Its structure is built from hexanuclear zirconium clusters  $[\text{Zr}_6\text{O}_4(\text{OH})_4]$  and 1,3,5-benzenetricarboxylate (BTC) linkers.[2][3] MOF-808 has garnered significant attention from researchers due to its high surface area, tunable pore environment, and remarkable thermal and chemical stability, particularly in the presence of water and acidic gases.[1][2][4] These characteristics make it an excellent candidate for applications in gas storage (such as hydrogen and methane) and the separation of gas mixtures, most notably for carbon dioxide capture.[5][6]

The performance of MOF-808 can be significantly enhanced through post-synthetic modification. By functionalizing the MOF with amine-containing molecules, its affinity and capacity for  $\text{CO}_2$  can be dramatically increased, making it a promising adsorbent for applications like flue gas treatment and direct air capture.[7][8]

These application notes provide a summary of the gas storage and separation capabilities of MOF-808 and its derivatives, along with detailed protocols for its synthesis, activation, functionalization, and gas sorption analysis.

## Data Presentation: Performance of MOF-808

The following tables summarize the key performance metrics of pristine and functionalized MOF-808 for gas storage and separation applications.

Table 1: Physical Properties of MOF-808

Property	Value	Reference(s)
BET Surface Area	1210 - 2102 m <sup>2</sup> /g	<a href="#">[4]</a> <a href="#">[9]</a>
Pore Volume	~0.84 cm <sup>3</sup> /g	<a href="#">[4]</a>
Thermal Stability	Stable up to 300 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Chemical Stability	Stable in acidic solutions (pH 0-12)	<a href="#">[1]</a>

Table 2: Gas Storage and Adsorption Capacities of Pristine MOF-808

Gas	Conditions	Adsorption Capacity	Reference(s)
H <sub>2</sub>	77 K, 4 MPa	7.31 wt%	<a href="#">[2]</a> <a href="#">[3]</a>
CH <sub>4</sub>	High Pressure	110 v(STP)/v	<a href="#">[4]</a>
CO <sub>2</sub>	298 K, 100 kPa	1.16 mmol/g	<a href="#">[10]</a>
CO <sub>2</sub>	298 K, 15 kPa	0.20 mmol/g	<a href="#">[10]</a>
N <sub>2</sub>	298 K, 1 bar	~0.1 mmol/g	<a href="#">[11]</a>

Table 3: CO<sub>2</sub> Adsorption Performance of Functionalized MOF-808

Adsorbent Material	Functional Group	Conditions	CO <sub>2</sub> Adsorption Capacity	Improvement vs. Pristine	Reference(s)
TEPA-functionalized	Tetraethylene pentamine	15 kPa	~0.50 mmol/g	~2.5 times	[7]
ED-grafted	Ethylenediamine	100 kPa	2.3 mmol/g	~2.0 times	[10]
ED-grafted	Ethylenediamine	15 kPa	0.85 mmol/g	~4.25 times	[10]
Glycine-functionalized	Glycine	Flue Gas (15 kPa)	High Uptake	Significant	[12][13]
MOF-808-NH <sub>2</sub> /GO	Amino groups + Graphene Oxide	25 °C, 9 bar	303.61 mg/g (6.9 mmol/g)	Significant	[14]

Table 4: CO<sub>2</sub> Separation Selectivity

Adsorbent Material	Gas Pair	Selectivity Value	Reference(s)
TEPA-functionalized	CO <sub>2</sub> /N <sub>2</sub>	256 (IAST)	[7]
Pristine MOF-808	CO <sub>2</sub> /N <sub>2</sub>	~36 (IAST)	[7]

## Experimental Protocols

### Protocol 1: Synthesis of MOF-808 (Modulated Hydrothermal Method)

This protocol is adapted from procedures reported for synthesizing high-quality MOF-808.[4] [15]

Materials:

- Zirconium(IV) chloride (ZrCl<sub>4</sub>) or Zirconium(IV) oxynitrate hydrate (ZrO(NO<sub>3</sub>)<sub>2</sub>·xH<sub>2</sub>O)

- 1,3,5-Benzenetricarboxylic acid ( $H_3BTC$ )
- N,N-Dimethylformamide (DMF)
- Formic acid (FA)
- Deionized water
- Acetone

Procedure:

- In a 100 mL Teflon-lined autoclave, dissolve 1 mmol of  $H_3BTC$  in a mixture of 40 mL of DMF and 40 mL of formic acid. Use sonication for 10-15 minutes to ensure complete dissolution.  
[15]
- To this solution, add 1 mmol of  $ZrCl_4$ . Sonicate for another 10 minutes and then stir the mixture for 1 hour at room temperature.[15]
- Seal the Teflon-lined autoclave and place it in a convection oven.
- Heat the autoclave to 100-130°C for 24 to 72 hours.[4][15] The reaction time can be optimized to control crystallinity and surface area.[2]
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the resulting white crystalline powder by centrifugation or filtration.
- Wash the product thoroughly to remove unreacted precursors and solvent. This is a critical step for achieving high porosity.
  - Wash with fresh DMF three times (e.g., 3 x 50 mL).
  - Wash with acetone three times (e.g., 3 x 50 mL).
- Dry the washed MOF-808 powder in a vacuum oven at room temperature overnight.

## Protocol 2: Post-Synthetic Functionalization with Amines (e.g., TEPA)

This protocol describes a general method for grafting amines onto MOF-808 to enhance CO<sub>2</sub> capture, based on reported literature.<sup>[7]</sup>

Materials:

- Activated MOF-808 (from Protocol 1 & 3)
- Tetraethylenepentamine (TEPA)
- Anhydrous Toluene or other suitable anhydrous solvent

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., N<sub>2</sub> or Ar), add 1.0 g of activated MOF-808.
- Add 50 mL of anhydrous toluene to create a suspension.
- In a separate vial, prepare a solution of TEPA in anhydrous toluene. The amount of TEPA can be varied to achieve different loading levels. A typical starting point is a 1:1 mass ratio of TEPA to MOF-808.
- Add the TEPA solution to the MOF-808 suspension dropwise while stirring.
- Heat the mixture to 80-100°C and let it react under reflux for 12-24 hours.
- After cooling to room temperature, collect the functionalized MOF by filtration.
- Wash the product extensively with toluene and then with a solvent like ethanol or acetone to remove any unreacted (physisorbed) amine.
- Dry the final product (TEPA-MOF-808) under vacuum at a moderate temperature (e.g., 80-100°C) to remove residual solvent without degrading the grafted amines.

## Protocol 3: Activation of MOF-808

Activation is crucial to clean the pores of the MOF from residual solvent molecules, making the internal surface area accessible for gas adsorption.

Materials:

- As-synthesized MOF-808
- Solvent for exchange (e.g., Acetone, Chloroform)[16]

Procedure:

- Solvent Exchange:
  - Immerse the as-synthesized MOF-808 powder in a suitable solvent like acetone.
  - Allow the sample to soak for 1-3 days, replacing the solvent with a fresh portion every 24 hours.[16] This step exchanges the high-boiling-point synthesis solvent (DMF) with a more volatile solvent.
- Thermal Activation:
  - Decant the solvent and transfer the MOF-808 powder to a sample tube suitable for a vacuum line or a gas sorption analyzer's degas port.
  - Heat the sample gradually under a dynamic vacuum ( $<10^{-5}$  torr).
  - A typical activation temperature is 150°C, held for 12-24 hours, to ensure all guest molecules are removed from the pores.[16]
  - After activation, cool the sample to room temperature under vacuum before analysis.

## Protocol 4: Gas Sorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric gas sorption analyzer.

Apparatus:

- Volumetric gas sorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

- High-purity adsorptive gases (e.g., N<sub>2</sub>, H<sub>2</sub>, CO<sub>2</sub>, CH<sub>4</sub>)
- Helium gas for free space determination

Procedure:

- Sample Preparation: Place a precisely weighed amount (typically 50-150 mg) of the MOF-808 sample into a sample tube.
- Degassing/Activation: Activate the sample in situ using the degas port of the instrument following Protocol 3. This ensures the sample is clean immediately before analysis.
- Free Space Measurement: After activation, cool the sample to room temperature and measure the "cold" and "warm" free space of the sample tube using helium, which does not adsorb into the MOF pores.
- Isotherm Measurement:
  - Bring the sample to the desired analysis temperature (e.g., 77 K for N<sub>2</sub>/H<sub>2</sub>, 273 K or 298 K for CO<sub>2</sub>/CH<sub>4</sub>) using a suitable cryogenic bath (liquid nitrogen) or a temperature-controlled circulator.
  - Dose controlled, incremental amounts of the adsorptive gas into the sample tube.
  - After each dose, allow the system to equilibrate until the pressure stabilizes. The instrument records the equilibrium pressure and calculates the amount of gas adsorbed.
  - Continue this process over the desired pressure range (e.g., 0-1 bar for surface area analysis, higher pressures for storage capacity).
- Data Analysis:
  - Use the collected data points (amount adsorbed vs. relative/absolute pressure) to generate an adsorption isotherm.
  - Calculate the BET surface area from the N<sub>2</sub> isotherm at 77 K.
  - Determine the total gas uptake at a specific pressure (e.g., 1 bar) from the isotherm.

## Visualizations



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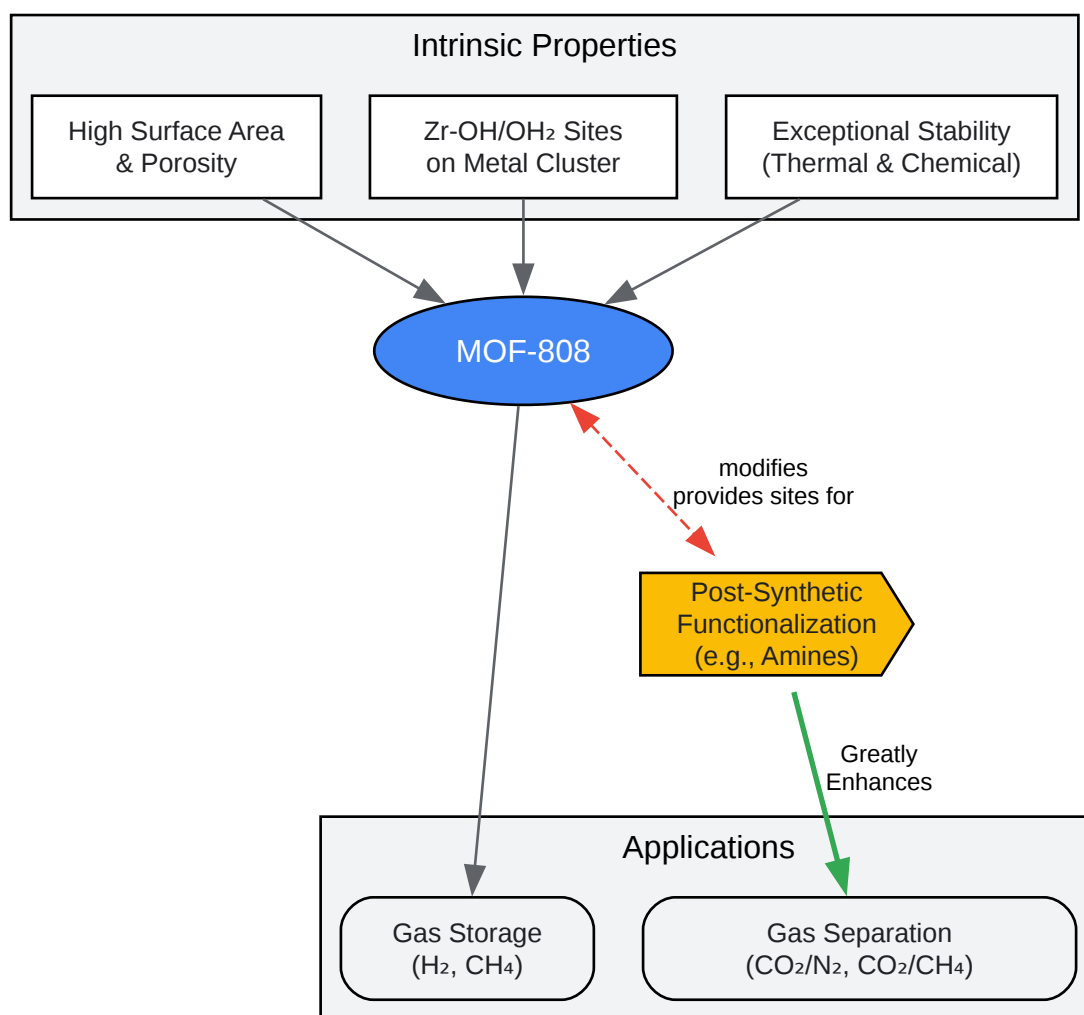
Caption: Workflow for the synthesis and activation of MOF-808.



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Caption: Workflow for amine functionalization and subsequent gas sorption analysis.





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Caption: Logical relationship between MOF-808's properties and its applications.

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